2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid
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Overview
Description
2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid is a unique oxazolidinone derivative with a molecular weight of 227.21 g/mol This compound is characterized by its cyclopentyl group attached to an oxazolidinone ring, which is further connected to an acetic acid moiety
Preparation Methods
The synthesis of 2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and temperature control.
Chemical Reactions Analysis
2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, where nucleophiles like amines or thiols replace specific substituents.
Scientific Research Applications
2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to inhibit protein synthesis by binding to the bacterial ribosome, thereby exerting antimicrobial effects. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects .
Comparison with Similar Compounds
2-(5-Cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid can be compared with other oxazolidinone derivatives, such as:
Linezolid: A well-known antibiotic that also contains an oxazolidinone ring but differs in its substituents and overall structure.
Tedizolid: Another antibiotic with a similar core structure but enhanced potency and spectrum of activity.
Cycloserine: An antibiotic with a different mechanism of action but a related chemical structure.
The uniqueness of this compound lies in its specific cyclopentyl substitution, which imparts distinct chemical and biological properties compared to other oxazolidinone derivatives.
Properties
Molecular Formula |
C10H13NO5 |
---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-(5-cyclopentyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid |
InChI |
InChI=1S/C10H13NO5/c12-7(13)5-11-9(14)8(16-10(11)15)6-3-1-2-4-6/h6,8H,1-5H2,(H,12,13) |
InChI Key |
FHLHIIMMOZUTAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C(=O)N(C(=O)O2)CC(=O)O |
Origin of Product |
United States |
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